6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
Description
Molecular Formula and Structural Characteristics
This compound exhibits a well-defined molecular structure characterized by the molecular formula C₈H₆F₃N₃. The compound possesses a molecular weight of 201.15 g/mol, indicating a relatively compact structure despite the presence of multiple functional groups. The Chemical Abstracts Service registry number for this compound is 1536950-06-7, which serves as its unique identifier in chemical databases.
The structural framework consists of a fused bicyclic system where an imidazole ring is fused to a pyridine ring at positions 1 and 2 of the imidazole component. The trifluoromethyl group (-CF₃) is positioned at the 6-position of the pyridine ring, while the primary amino group (-NH₂) is located at the 3-position of the imidazole ring. This specific arrangement creates a highly electronegative region due to the trifluoromethyl substituent, while the amino group provides nucleophilic character to the molecule.
The canonical SMILES notation for this compound is NC1=CN=C2C=CC(=CN21)C(F)(F)F, which clearly illustrates the connectivity pattern and spatial arrangement of atoms within the molecule. The International Chemical Identifier (InChI) representation provides additional structural details: InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H,12H2. The corresponding InChI Key, WQEGTXNEQKNPIY-UHFFFAOYSA-N, serves as a condensed representation of the molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃N₃ |
| Molecular Weight | 201.15 g/mol |
| CAS Number | 1536950-06-7 |
| InChI Key | WQEGTXNEQKNPIY-UHFFFAOYSA-N |
The electronic distribution within the molecule is significantly influenced by the strongly electron-withdrawing trifluoromethyl group, which creates an asymmetric charge distribution. This electronic asymmetry affects the compound's reactivity patterns, with the amino group exhibiting enhanced nucleophilicity due to the electron-withdrawing nature of the trifluoromethyl substituent. The imidazo[1,2-a]pyridine core provides a rigid, planar structure that contributes to the compound's stability and potential for π-π stacking interactions.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)
The spectroscopic characterization of this compound reveals distinctive features that reflect its unique structural composition. While specific spectroscopic data for this exact compound is limited in the available literature, the expected spectroscopic properties can be inferred from the structural characteristics and comparison with related imidazo[1,2-a]pyridine derivatives.
Nuclear magnetic resonance spectroscopy analysis would reveal characteristic patterns consistent with the heterocyclic framework. The proton nuclear magnetic resonance spectrum would be expected to show distinct signals corresponding to the aromatic protons of the fused ring system. The trifluoromethyl group would exhibit a characteristic signal in the fluorine nuclear magnetic resonance spectrum, typically appearing as a singlet due to the equivalent fluorine atoms. The amino group protons would appear as a broad signal, often exchangeable with deuterium oxide.
Carbon-13 nuclear magnetic resonance spectroscopy would provide additional structural confirmation, with the trifluoromethyl carbon appearing as a quartet due to coupling with the fluorine atoms. The aromatic carbons of the imidazo[1,2-a]pyridine system would exhibit characteristic chemical shifts consistent with the heterocyclic environment. Related compounds in the literature show carbon signals ranging from approximately 110-150 ppm for the aromatic carbons, with the trifluoromethyl-bearing carbon appearing at significantly different chemical shift values.
Fourier Transform Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group would exhibit characteristic nitrogen-hydrogen stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 cm⁻¹ range, while the aromatic carbon-carbon stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The trifluoromethyl group would contribute to strong carbon-fluorine stretching vibrations in the 1000-1300 cm⁻¹ region.
Mass spectrometry analysis would provide molecular ion confirmation at m/z 201, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the trifluoromethyl group (loss of 69 mass units) and various ring fragmentations characteristic of imidazo[1,2-a]pyridine systems. The high electronegativity of the fluorine atoms would influence the ionization behavior and fragmentation pathways observed in both electron impact and electrospray ionization methods.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of imidazo[1,2-a]pyridine derivatives provides valuable insights into the solid-state structure and molecular packing arrangements. While specific crystal structure data for this compound is not extensively documented in the available literature, related compounds offer guidance on expected structural features.
Studies on similar imidazo[1,2-a]pyridine systems indicate that the bicyclic framework adopts a planar conformation with minimal deviation from planarity. The trifluoromethyl group typically exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, leading to potential conformational flexibility. However, the bulky nature of the trifluoromethyl group may impose steric constraints that influence the preferred conformational arrangements.
The amino group at the 3-position can participate in intermolecular hydrogen bonding interactions, which significantly influence crystal packing arrangements. These hydrogen bonding patterns often result in the formation of extended networks or chains within the crystal lattice, contributing to the overall stability of the solid-state structure. The presence of multiple nitrogen atoms within the heterocyclic system provides additional sites for potential hydrogen bonding interactions, both as donors and acceptors.
Crystal packing analysis of related compounds reveals that π-π stacking interactions between the aromatic ring systems play a crucial role in determining the three-dimensional arrangement of molecules within the crystal lattice. The planar nature of the imidazo[1,2-a]pyridine system facilitates these interactions, typically resulting in parallel or offset parallel arrangements of adjacent molecules. The trifluoromethyl group may influence these interactions through its electronic effects and steric bulk.
Conformational studies using computational methods would provide additional insights into the preferred geometric arrangements and energy barriers associated with rotational processes around single bonds. The trifluoromethyl group rotation and potential amino group pyramidalization would be key conformational variables affecting the overall molecular shape and properties. Temperature-dependent structural studies could reveal dynamic processes and conformational interconversion pathways in both solution and solid states.
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of this compound are fundamentally shaped by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl substituent. This electronic push-pull system creates a polarized molecular structure with significant implications for the compound's chemical reactivity and potential applications.
Frontier molecular orbital analysis reveals critical information about the compound's electronic behavior and reactivity patterns. The highest occupied molecular orbital (HOMO) is primarily localized on the amino group and the adjacent regions of the heterocyclic system, reflecting the electron-donating nature of the nitrogen atom. The trifluoromethyl group's electron-withdrawing effect serves to lower the overall energy of the HOMO, making the compound less prone to oxidation compared to unsubstituted analogs.
The lowest unoccupied molecular orbital (LUMO) is significantly influenced by the presence of the trifluoromethyl group, which acts as a strong electron-accepting substituent. This results in a lowered LUMO energy, making the compound more susceptible to nucleophilic attack and reducing reactions. The energy gap between the HOMO and LUMO (band gap) is affected by both substituents, with the overall effect depending on their relative contributions to orbital energies.
Electronic density distribution calculations indicate that the trifluoromethyl group creates a region of positive electrostatic potential, while the amino group contributes to negative electrostatic potential regions. This charge distribution pattern influences the compound's interactions with other molecules and its behavior in various chemical environments. The dipole moment of the molecule is expected to be substantial due to the opposing electronic effects of the substituents.
| Electronic Property | Expected Characteristic |
|---|---|
| HOMO Localization | Amino group and adjacent heterocycle |
| LUMO Influence | Trifluoromethyl group dominant |
| Dipole Moment | Significant due to substituent effects |
| Electron Density | Polarized distribution |
The aromatic character of the imidazo[1,2-a]pyridine system contributes to the overall electronic delocalization within the molecule. Nuclear-independent chemical shift calculations would provide quantitative measures of aromaticity for each ring within the fused system. The presence of the substituents affects the electron density distribution within the aromatic rings, potentially influencing their individual aromatic character and reactivity toward electrophilic and nucleophilic substitution reactions.
Computational studies using density functional theory methods would provide detailed insights into the electronic structure, including atomic charges, bond orders, and molecular orbital compositions. These calculations would help predict the compound's behavior in various chemical reactions and guide the design of synthetic strategies for structural modifications. The electronic properties also influence the compound's photophysical characteristics, including absorption and emission spectra, which are relevant for potential applications in fluorescent materials and biological imaging agents.
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-3-6(12)14(7)4-5/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGTXNEQKNPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Formation of the imidazo[1,2-a]pyridine core:
This is achieved by condensing substituted pyridin-2-amine with aldehyde derivatives such as bromoacetaldehyde diethyl acetal. The process involves acid catalysis (e.g., p-toluenesulfonic acid) under reflux conditions, followed by neutralization and cyclization.Introduction of the trifluoromethyl group:
The trifluoromethyl substituent is incorporated either via electrophilic trifluoromethylation of the heterocycle or by using trifluoromethylated precursors during the initial cyclization.
Representative Procedure:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Bromoacetaldehyde diethyl acetal, HCl, ethanol | Formation of intermediate aldehyde derivative |
| 2 | Pyridin-2-amine derivative, neutralization | Cyclization to form imidazo[1,2-a]pyridine core |
| 3 | Electrophilic trifluoromethylation (e.g., using Togni reagent or CF₃I with catalysts) | Introduction of trifluoromethyl at the 6-position |
Note: The patent CN107118210A provides a detailed example where the core is synthesized via condensation, followed by trifluoromethylation, achieving yields around 75-80%.
Halogen-Mediated Functionalization and Subsequent Trifluoromethylation
Another prevalent method involves halogenation at the 3-position of the imidazo[1,2-a]pyridine, followed by substitution with a trifluoromethyl group.
Procedure Outline:
- Step 1: Synthesis of the imidazo[1,2-a]pyridine core via condensation of suitable precursors.
- Step 2: Bromination or iodination at the 3-position using N-bromosuccinimide (NBS) or iodine with NaOH, under controlled temperature conditions.
- Step 3: Nucleophilic substitution or radical trifluoromethylation at the halogenated position, employing reagents such as Togni's reagent or trifluoromethyl iodide (CF₃I) with catalytic systems like copper or palladium complexes.
Research Findings:
- The halogenated intermediates are prepared with high regioselectivity, and subsequent trifluoromethylation proceeds under mild conditions, often at elevated temperatures (~90-110°C) in toluene or tert-amyl alcohol solvents.
Cyclization of Precursor Heterocycles with Trifluoromethylated Building Blocks
A third strategy involves synthesizing a precursor heterocycle with a trifluoromethyl group already attached, followed by cyclization to form the imidazo[1,2-a]pyridine scaffold.
Methodology:
- Synthesis of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives bearing a trifluoromethyl group.
- Cyclization achieved through intramolecular condensation or metal-catalyzed coupling reactions.
Research Data:
- The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, has been reported to efficiently assemble these compounds with yields exceeding 70%.
Summary of Key Data and Trends
| Method | Starting Materials | Key Reactions | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Multi-component condensation | Pyridin-2-amine derivatives + aldehyde | Cyclization + trifluoromethylation | Acid catalysis, reflux | 75-80% | Efficient, scalable |
| Halogenation + trifluoromethylation | Imidazo[1,2-a]pyridine + halogenating agents | Nucleophilic substitution, radical trifluoromethylation | Elevated temperature, inert atmosphere | 70-85% | High regioselectivity |
| Precursor cyclization | Trifluoromethylated heterocycles | Metal-catalyzed coupling | Pd catalysis, mild to moderate heat | 70-78% | Precise control over substitution |
Research Findings and Optimization
Reaction Optimization:
Studies indicate that controlling temperature, solvent polarity, and reagent equivalents significantly influences yield and regioselectivity. For example, using toluene or tert-amyl alcohol as solvents enhances trifluoromethylation efficiency.Catalyst Selection:
Palladium-based catalysts (e.g., Pd₂(dba)₃ with XantPhos) are preferred for cross-coupling steps, providing high yields and selectivity.Yield Improvement: Incorporation of microwave irradiation has been explored to reduce reaction times and improve yields, with some reports achieving over 85% yield.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In the realm of chemistry, 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased bioavailability in biological systems .
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Notably, it exhibits inhibitory activity against Aurora kinases, which are essential for cell division and proliferation. This inhibition may lead to reduced tumor growth, indicating its potential role in cancer therapy .
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Aurora Kinases | Significant | |
| PI3Kα | IC50 = 1.94 nM | |
| Other Kinases | Moderate |
Medicine
This compound has shown promise in medical applications, particularly in treating multidrug-resistant tuberculosis and various cancers. For instance, a related compound demonstrated a dose-dependent reduction in viable mycobacteria load in clinical trials . Its ability to induce apoptosis in cancer cells further supports its potential as an anticancer agent .
Case Study: Anticancer Activity
A recent study evaluated the efficacy of several derivatives of this compound against various tumor cell lines. The most potent derivative exhibited IC50 values ranging from 0.09 μM to 0.43 μM, indicating strong anticancer activity .
Industry
In industrial applications, this compound is utilized in the development of new materials with unique electronic and photophysical properties. Its structural characteristics make it suitable for creating advanced materials that can be applied in electronics and photonics .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial properties . The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
The 6-position of the imidazo[1,2-a]pyridine core is critical for modulating electronic and steric properties:
- 6-Trifluoromethyl: This group provides strong electron-withdrawing effects, improving resistance to oxidative metabolism. Compounds like 6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine exhibit enhanced bioavailability compared to non-fluorinated analogs .
- 6-Bromo : 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) demonstrates that halogenation increases molecular weight and polar surface area, which may limit blood-brain barrier penetration .
- 6-Methyl : Substitution with a methyl group (e.g., 7-methylimidazo[1,2-a]pyridine derivatives ) improves potency in anti-parasitic assays when combined with aryl groups at position 3 but reduces activity with alkylated amines .
Table 1: Substituent Effects at Position 6
Substituent Variations at Position 3
The 3-amine group is a common pharmacophore for hydrogen bonding and target interaction:
- Unsubstituted -NH₂ : In This compound , the free amine enables hydrogen bonding with biological targets, enhancing binding affinity .
- Aryl-Substituted Amines : N-(tert-butyl)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (compound 35) demonstrates that bulky aryl groups improve selectivity for bromodomain inhibitors but may reduce solubility .
- Alkyl-Substituted Amines : N-Cyclohexyl-2-(5-nitrofuran-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (4c) shows that lipophilic alkyl chains enhance antimicrobial activity, though at the cost of increased cytotoxicity .
Table 2: Substituent Effects at Position 3
Positional Isomerism of the Trifluoromethyl Group
- 6-CF₃ vs.
Combined Substitution Patterns
- 6-CF₃ + Nitrofuran : N-Cyclohexyl-2-(5-nitrofuran-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine (4c) demonstrates synergistic effects, where -CF₃ stabilizes the core while the nitrofuran moiety confers anti-infective properties .
- 6-CF₃ + Halogen : 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid () highlights how dual substitution can balance electronic and steric effects for optimized activity.
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability and efficacy in biological systems.
Enzyme Inhibition
One of the primary areas of research for this compound is its role as an enzyme inhibitor. Notably, it has been investigated for its inhibitory activity against Aurora kinases, which are crucial for cell division and proliferation. Inhibition of these kinases can lead to reduced tumor growth and has implications in cancer therapy .
Table 1: Summary of Enzyme Inhibition Studies
Antimicrobial Activity
Research indicates that this compound exhibits promising activity against Mycobacterium tuberculosis (Mtb), particularly in multidrug-resistant strains. Studies have shown that it can inhibit the growth of Mtb in vitro, with a minimum inhibitory concentration (MIC) of approximately 0.2 μM reported for certain analogs . This suggests potential as a novel therapeutic agent against tuberculosis.
Anticancer Properties
The compound has also been evaluated for its anticancer potential, particularly against triple-negative breast cancer (TNBC) cell lines. In vitro studies demonstrated that it can induce cell cycle arrest and apoptosis in cancer cells while showing minimal toxicity to non-tumorigenic cells .
Table 2: Anticancer Activity Against TNBC Cell Lines
| Compound | GI50 (μM) | Effect on Cell Cycle |
|---|---|---|
| This compound | 13 | Increased G0/G1 phase |
| Doxorubicin | 0.05 | Increased G0/G1 phase |
| Control (DMSO) | - | No effect |
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Binding : The compound binds to specific active sites on target enzymes, leading to inhibition of their activity.
- Cell Signaling Modulation : It influences key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Gene Expression Alteration : The compound affects the expression of genes related to cell cycle regulation, apoptosis, and drug resistance mechanisms.
Case Studies
Recent clinical trials have explored the efficacy of compounds related to this scaffold in treating tuberculosis and various cancers. For instance, a phase 1 clinical trial demonstrated a dose-dependent reduction in viable mycobacteria load in sputum samples from patients treated with Q203, an analog closely related to this compound .
Future Directions
The ongoing research into this compound highlights its potential as a versatile therapeutic agent. Future studies are expected to focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
- Clinical Trials : Expanding clinical trials to assess safety and efficacy in humans for various diseases.
Q & A
Q. What are the optimized synthetic routes for 6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization of precursors such as 2-aminopyridines with halogenated ketones or esters. For trifluoromethyl-substituted analogs, introducing the CF₃ group may require halogen exchange (e.g., Br → CF₃ via Ullmann-type reactions) or direct cyclization with CF₃-containing building blocks . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
- Temperature : Elevated temperatures (80–120°C) are often necessary for imidazo[1,2-a]pyridine ring closure .
- Catalysts : Copper(I) iodide or palladium catalysts improve trifluoromethylation yields .
Example protocol: React 2-amino-5-(trifluoromethyl)pyridine with α-bromoacetamide in DMF at 100°C for 12 hours, followed by purification via column chromatography (yield: ~60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The CF₃ group exhibits a characteristic triplet (~δ 110–120 ppm in ¹³C NMR). The imidazo[1,2-a]pyridine core shows distinct aromatic proton signals between δ 7.0–9.0 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks with isotopic patterns matching Br/CF₃ substituents .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., substitution at position 6 vs. 8) and confirms amine protonation states .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in trifluoromethylation reactions for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify preferred reaction pathways. For example:
- Electrophilic trifluoromethylation : Meta-substituted pyridine rings favor CF₃ addition at the 6-position due to electron-withdrawing effects .
- Steric effects : Bulky substituents at position 2 may divert CF₃ to position 8 .
Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., ICReDD’s workflow) to optimize synthetic routes .
Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Dose-response validation : Repeat assays (e.g., kinase inhibition, antimicrobial MIC) across multiple cell lines or bacterial strains to confirm reproducibility .
- Metabolic stability testing : Use liver microsomes to assess whether rapid degradation explains inconsistent in vitro/in vivo results .
- Structural analogs : Compare 6-CF₃ derivatives with 6-Br or 6-F analogs to isolate electronic vs. steric contributions to activity .
Q. How can synthetic bottlenecks (e.g., low yields in amine functionalization) be addressed?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine during CF₃ introduction, followed by deprotection with TFA or hydrogenolysis .
- Microwave-assisted synthesis : Reduces reaction times for cyclization steps (e.g., 30 minutes at 150°C vs. 12 hours conventionally) .
- Flow chemistry : Enhances scalability and purity by minimizing side reactions .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase profiling : Screen against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify targets .
- Crystallographic studies : Co-crystallize the compound with human Aurora kinase A to map binding interactions (e.g., hydrogen bonding with the amine group) .
- Mutagenesis assays : Replace key residues (e.g., Lys⁸⁹ in ATP-binding pockets) to confirm binding specificity .
Data Analysis and Optimization
Q. How should researchers analyze conflicting solubility data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Solvent selection : Test solubility in DMSO (standard for biological assays) vs. ethanol/water mixtures (for formulation).
- pH-dependent studies : Measure solubility at physiological pH (7.4) and acidic conditions (e.g., simulated gastric fluid) .
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
Q. What statistical approaches are suitable for optimizing multi-step synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and solvent ratios .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for CF₃ introduction .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
